molecular formula C16H10ClN3S B3055721 2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole CAS No. 66479-67-2

2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole

Cat. No. B3055721
CAS RN: 66479-67-2
M. Wt: 311.8 g/mol
InChI Key: KBVNBTOSHFCEBB-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole” is a compound that belongs to the class of 1,2,4-triazoles . Triazoles are important nitrogen heterocyclic compounds that have significant applications in pharmaceutical chemistry . They are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of this compound involves diazotization of 4-chloroaniline by sodium nitrite followed by reaction with 2-aminoacetonitrile hydrochloride to afford 2-(2-(4-chlorophenyl) iminohydrazino) acetonitrile which upon heating under reflux in ethanol afforded the desired compound .


Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole” was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are diazotization, reaction with 2-aminoacetonitrile hydrochloride, and heating under reflux in ethanol .

Future Directions

The future directions for “2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole” could involve further exploration of its biological activities and potential applications in pharmaceutical chemistry . Additionally, the development of more efficient and environmentally safe methods for its synthesis could be a focus of future research .

properties

IUPAC Name

2-(4-chlorophenyl)-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3S/c17-13-8-6-12(7-9-13)15-18-16-20(19-15)14(10-21-16)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVNBTOSHFCEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364118
Record name F1540-0002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole

CAS RN

66479-67-2
Record name F1540-0002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole
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2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole
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2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole
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2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole
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2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole
Reactant of Route 6
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2-(4-Chlorophenyl)-6-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole

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